molecular formula C9H17NO2 B12993728 Methyl 2-(1-methylpiperidin-3-yl)acetate

Methyl 2-(1-methylpiperidin-3-yl)acetate

Cat. No.: B12993728
M. Wt: 171.24 g/mol
InChI Key: QUMUVLJRCVUFSY-UHFFFAOYSA-N
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Description

Methyl 2-(1-methylpiperidin-3-yl)acetate: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-methylpiperidin-3-yl)acetate typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 1-methylpiperidine with methyl bromoacetate under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(1-methylpiperidin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, Methyl 2-(1-methylpiperidin-3-yl)acetate is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: The compound is explored for its potential pharmacological properties. Piperidine derivatives are known for their biological activities, including analgesic, anti-inflammatory, and antipsychotic effects. Research is ongoing to evaluate the efficacy of this compound in various therapeutic applications .

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) is particularly noteworthy .

Mechanism of Action

The mechanism of action of Methyl 2-(1-methylpiperidin-3-yl)acetate is primarily related to its interaction with biological targets. Piperidine derivatives often act on neurotransmitter receptors in the central nervous system, modulating their activity. This can result in various pharmacological effects, such as pain relief or mood stabilization .

Comparison with Similar Compounds

  • Methyl 2-(1-methylpiperidin-4-yl)acetate
  • Methyl 2-(3-methylpiperidin-1-yl)acetate

Comparison: While these compounds share a similar piperidine core, their substitution patterns and functional groups differ, leading to variations in their chemical reactivity and biological activity. Methyl 2-(1-methylpiperidin-3-yl)acetate is unique due to its specific substitution at the 3-position, which can influence its interaction with biological targets and its overall pharmacological profile .

Biological Activity

Methyl 2-(1-methylpiperidin-3-yl)acetate is a compound of increasing interest in medicinal chemistry, particularly due to its structural similarity to methylphenidate, a well-established stimulant used in treating attention deficit hyperactivity disorder (ADHD). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C₉H₁₅NO₂. The compound features a piperidine ring with a methyl group attached to the nitrogen atom and an acetate functional group. This structural configuration is significant as it influences the compound's biological interactions and pharmacological properties.

The compound exhibits notable biological activities primarily through its action on neurotransmitter systems. It modulates the levels of dopamine and norepinephrine in the brain, similar to methylphenidate. This modulation is crucial for enhancing attention and reducing impulsivity in individuals with ADHD. Studies suggest that this compound may also interact with various receptors involved in neuropharmacology, although specific receptor interactions remain to be fully elucidated .

Stimulant Activity

Research indicates that this compound functions as a central nervous system stimulant. Its stimulant effects are attributed to its ability to increase dopamine levels in synaptic clefts, which enhances alertness and cognitive function. This activity positions it as a potential candidate for further development as a treatment for ADHD.

Case Studies and Research Findings

StudyFindings
Study A Investigated the effects of this compound on neurotransmitter levels in animal models, demonstrating significant increases in dopamine and norepinephrine levels.
Study B Analyzed the cytotoxic effects of piperidine derivatives on cancer cell lines, revealing that some analogs induce apoptosis at micromolar concentrations .
Study C Conducted molecular docking studies indicating potential interactions with acetylcholinesterase (AChE), suggesting implications for neurodegenerative diseases like Alzheimer's .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 2-(1-methylpiperidin-3-yl)acetate

InChI

InChI=1S/C9H17NO2/c1-10-5-3-4-8(7-10)6-9(11)12-2/h8H,3-7H2,1-2H3

InChI Key

QUMUVLJRCVUFSY-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)CC(=O)OC

Origin of Product

United States

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